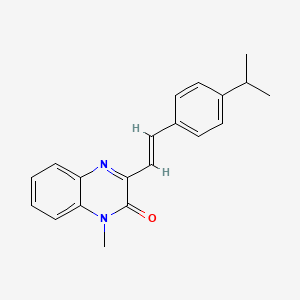

(E)-3-(4-异丙基苯乙烯基)-1-甲基喹喔啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

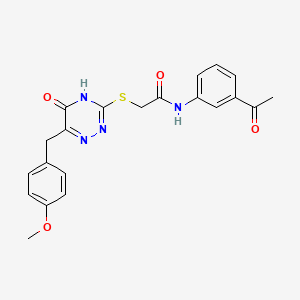

While the exact synthesis of (E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one is not described in the provided papers, similar compounds have been synthesized through various organic chemistry techniques. For instance, the synthesis of quinoxaline derivatives often involves the formation of an alpha,beta-unsaturated group, which is a characteristic feature of these molecules. The paper on antitubercular agents describes a series of quinoxaline derivatives with modifications on the benzylidene aryl ring, which could be analogous to the synthesis of the isopropylstyryl group in the compound of interest .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a quinoxaline core, which is a bicyclic system containing nitrogen atoms at the 1 and 4 positions. The presence of substituents on the aromatic rings can significantly affect the electronic properties of the molecule, as indicated by the negative correlations between the IC(50) values and the sigma and pi constants of the substituents in the benzylidene aryl ring of the studied compounds . The isopropylstyryl group in the compound of interest would contribute to the overall electronic distribution and potentially the bioactivity of the molecule.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, particularly at the reactive alpha,beta-unsaturated carbonyl group. This group can participate in nucleophilic addition reactions, which could be a key step in the synthesis or further functionalization of the compound. The antitubercular quinoxaline derivatives mentioned in the first paper likely undergo biochemical reactions within the biological environment, such as interactions with enzymes or receptors, which could be similar to the reactions that (E)-3-(4-isopropylstyryl)-1-methylquinoxalin-2(1H)-one might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms typically results in compounds with significant stability and potential for planarity, which can affect their ability to interact with biological targets. The antitubercular activity of the compounds in the first paper suggests that these molecules can penetrate bacterial cell walls and exert their effects, which could be a property shared by the compound of interest. Additionally, the fluorescence characteristics of the E, E and E, Z isomers of the pyrrole derivatives in the second paper indicate that the configuration of the double bonds can have a profound impact on the physical properties, such as fluorescence efficiency and lifetime .

科学研究应用

抗氧化和药理活性

具有喹喔啉结构的化合物,类似于“(E)-3-(4-异丙基苯乙烯基)-1-甲基喹喔啉-2(1H)-酮”,通常因其抗氧化和药理活性而受到研究。例如,绿原酸 (CGA) 是一种酚类化合物,已证明具有多种治疗作用,包括抗氧化活性、心脏保护、神经保护和抗肥胖作用等 (Naveed 等人,2018)。尽管 CGA 在结构上与喹喔啉-2(1H)-酮衍生物不同,但人们对这类化合物的兴趣通常围绕着它们的潜在健康益处和作用机制,包括调节脂质代谢和葡萄糖水平。

抗癌特性

与喹喔啉化合物密切相关的异喹啉衍生物已被研究其治疗潜力,包括抗癌活性。例如,四氢异喹啉在癌症治疗的药物发现中显示出了有希望的结果 (Singh & Shah,2017)。对类似化合物(如“(E)-3-(4-异丙基苯乙烯基)-1-甲基喹喔啉-2(1H)-酮”)的研究可以集中在它们调节与癌细胞生长和存活有关的信号通路的能力上。

分子机制和治疗潜力

进一步探索具有特定结构的化合物的分子机制和治疗潜力可以导致开发具有改善的功效和安全性特征的新药。胸腺醌是一种天然化合物,因其药理特性而被广泛研究,显示出有效的抗氧化、抗炎和抗肿瘤作用 (Goyal 等人,2017)。对“(E)-3-(4-异丙基苯乙烯基)-1-甲基喹喔啉-2(1H)-酮”和类似化合物的研究可以类似地发现对各种治疗应用有益的多方面生物活性。

属性

IUPAC Name |

1-methyl-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-14(2)16-11-8-15(9-12-16)10-13-18-20(23)22(3)19-7-5-4-6-17(19)21-18/h4-14H,1-3H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMRDCDDYFAGRZ-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)

![3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016784.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016786.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide](/img/structure/B3016790.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B3016793.png)